molecular formula C17H25BClNO3 B2738281 4-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester CAS No. 2096329-91-6

4-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester

Cat. No.: B2738281
CAS No.: 2096329-91-6
M. Wt: 337.65
InChI Key: YXRJYRZYBHPDLB-UHFFFAOYSA-N
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Description

4-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester is a boronic acid derivative with a molecular weight of 337.65 g/mol. It is a versatile compound used in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-chloro-2-(morpholinomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst under controlled conditions. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester undergoes various types of reactions, including:

  • Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form the corresponding boronic acid.

  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as sodium borohydride are commonly used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Boronic Esters: Formed through oxidation reactions.

  • Boronic Acids: Resulting from reduction reactions.

  • Substituted Derivatives: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is widely used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in organic synthesis. It is also used in the synthesis of various pharmaceuticals and fine chemicals.

Biology: In biological research, the compound is used as a reagent in the study of enzyme mechanisms and the development of new bioactive molecules. Its ability to form stable complexes with various biomolecules makes it valuable in biochemical assays.

Medicine: The compound has potential applications in drug discovery and development. Its use in cross-coupling reactions allows for the synthesis of complex drug molecules with high precision and efficiency.

Industry: In the chemical industry, the compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The compound exerts its effects through its ability to form stable boronic esters and borates, which are essential intermediates in cross-coupling reactions. The molecular targets and pathways involved include the activation of transition metals, which facilitate the formation of carbon-carbon bonds.

Comparison with Similar Compounds

  • Boronic Acids: Similar compounds include other boronic acids and their derivatives, which are used in similar cross-coupling reactions.

  • Phenylboronic Acids: These compounds share structural similarities and are used in similar applications.

Uniqueness: 4-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester is unique due to its specific substitution pattern and the presence of the morpholine group, which enhances its reactivity and stability compared to other boronic acids.

Biological Activity

4-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which facilitate interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₈BClN₃O₂
  • Molecular Weight : 283.56 g/mol

The presence of the boronic acid moiety is significant for its reactivity and ability to form reversible covalent bonds with diols, which is crucial for its biological activity.

1. Anticancer Properties

Recent studies have indicated that boronic acids, including 4-chloro-2-(morpholinomethyl)phenylboronic acid, exhibit anticancer properties by inhibiting proteasome activity. This inhibition can lead to the accumulation of pro-apoptotic factors and the induction of apoptosis in cancer cells. For instance, in vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines, including breast and prostate cancer cells .

2. Antidiabetic Effects

Research has shown that boronic acids can modulate glucose metabolism. The pinacol ester form of this compound has been evaluated for its ability to enhance insulin sensitivity and lower blood glucose levels in diabetic models. Preliminary results suggest that it may inhibit specific enzymes involved in carbohydrate metabolism, thereby exerting antidiabetic effects .

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro assays revealed that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis. Comparative studies with other boronic acid derivatives highlight its efficacy as a potential antimicrobial agent .

The biological activity of 4-chloro-2-(morpholinomethyl)phenylboronic acid pinacol ester is primarily attributed to its ability to interact with specific molecular targets:

  • Proteasome Inhibition : The compound binds to the active site of proteasomes, preventing the degradation of regulatory proteins involved in cell cycle control and apoptosis.
  • Enzyme Modulation : It may inhibit enzymes such as glucosidases and amylases, which play crucial roles in carbohydrate digestion and glucose absorption.
  • Cell Membrane Interaction : The lipophilic nature of the pinacol ester enhances membrane permeability, facilitating cellular uptake and interaction with intracellular targets.

Case Studies

StudyFindings
In vitro anticancer study Demonstrated significant reduction in viability of MCF-7 (breast cancer) and LNCaP (prostate cancer) cells at concentrations as low as 10 µM.
Diabetic model evaluation Showed a 30% reduction in blood glucose levels in diabetic rats after administration of the compound .
Antimicrobial testing Exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL against Staphylococcus aureus and Escherichia coli .

Properties

IUPAC Name

4-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BClNO3/c1-16(2)17(3,4)23-18(22-16)15-6-5-14(19)11-13(15)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRJYRZYBHPDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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